molecular formula C7H7CuF3O3S B12353145 benzene;copper;trifluoromethanesulfonic acid

benzene;copper;trifluoromethanesulfonic acid

Cat. No.: B12353145
M. Wt: 291.74 g/mol
InChI Key: RQVNQRDXZGFILT-UHFFFAOYSA-N
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Description

The compound “benzene;copper;trifluoromethanesulfonic acid” is a complex that combines benzene, copper, and trifluoromethanesulfonic acid. This compound is known for its catalytic properties and is often used in various chemical reactions, particularly in organic synthesis. The combination of these three components results in a unique compound with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzene;copper;trifluoromethanesulfonic acid typically involves the reaction of copper(I) trifluoromethanesulfonate with benzene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) ion. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene;copper;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The copper(I) ion in the complex can be oxidized to copper(II) under certain conditions.

    Reduction: The copper(II) ion can be reduced back to copper(I) using appropriate reducing agents.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, facilitated by the presence of the copper ion and trifluoromethanesulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions may result in various substituted benzene derivatives.

Scientific Research Applications

Benzene;copper;trifluoromethanesulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzene;copper;trifluoromethanesulfonic acid involves the coordination of the copper ion with the benzene ring and trifluoromethanesulfonic acid. The copper ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The trifluoromethanesulfonic acid enhances the reactivity of the copper ion and provides additional stabilization through its strong electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • Copper(I) trifluoromethanesulfonate toluene complex
  • Copper(II) trifluoromethanesulfonate
  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate

Uniqueness

Benzene;copper;trifluoromethanesulfonic acid is unique due to its specific combination of benzene, copper, and trifluoromethanesulfonic acid. This combination results in a compound with distinct catalytic properties and reactivity compared to other copper complexes. The presence of trifluoromethanesulfonic acid enhances the compound’s stability and reactivity, making it a valuable catalyst in various chemical reactions.

Properties

Molecular Formula

C7H7CuF3O3S

Molecular Weight

291.74 g/mol

IUPAC Name

benzene;copper;trifluoromethanesulfonic acid

InChI

InChI=1S/C6H6.CHF3O3S.Cu/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7;/h1-6H;(H,5,6,7);

InChI Key

RQVNQRDXZGFILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O.[Cu]

Origin of Product

United States

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